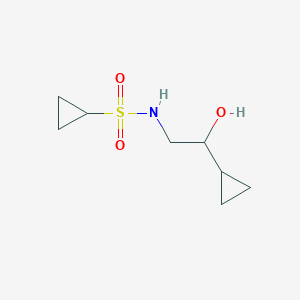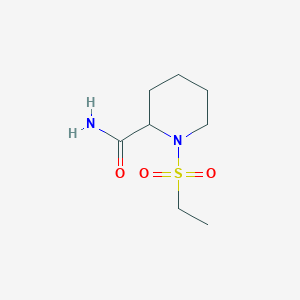![molecular formula C10H11F3N4 B7595059 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile, also known as M4N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based inhibitor that selectively targets specific enzymes, making it a valuable tool in drug discovery and other research areas.
Mecanismo De Acción
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile works by selectively inhibiting specific enzymes, including protein kinases and other enzymes involved in cellular signaling pathways. It does this by binding to the active site of the enzyme, preventing it from carrying out its normal function. This can lead to a range of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile depend on the specific enzyme being targeted. In general, it can lead to changes in cellular signaling pathways, alterations in gene expression, and other effects on cellular function. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile is its selectivity for specific enzymes, which makes it a valuable tool in drug discovery and other research areas. However, its synthesis requires specialized equipment and expertise, which can limit its availability for some researchers. Additionally, its use may be limited by its potential toxicity and other safety concerns.
Direcciones Futuras
There are several potential future directions for the study of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile. One area of focus is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its potential applications in the treatment of specific diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential limitations and safety concerns.
Conclusion
In conclusion, 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile is a valuable tool in scientific research, with potential applications in drug discovery and other areas. Its selective inhibition of specific enzymes makes it a valuable tool for studying cellular signaling pathways and other molecular interactions. While its use may be limited by its synthesis and safety concerns, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(trifluoromethyl)pyrimidin-2-amine, which is then reacted with methyl 3-bromobutyrate to produce the intermediate compound. The final step involves the addition of a nitrile group to the intermediate compound using a palladium-catalyzed cyanation reaction.
Aplicaciones Científicas De Investigación
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile has been extensively studied for its potential applications in drug discovery and other research areas. It has been shown to selectively inhibit specific enzymes, making it a valuable tool in the development of new drugs for the treatment of various diseases. It has also been used in the study of protein-protein interactions and other molecular interactions.
Propiedades
IUPAC Name |
3-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4/c1-7(3-5-14)17(2)9-15-6-4-8(16-9)10(11,12)13/h4,6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSPQLUCMNSWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C1=NC=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)


![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
